CDK8-IN-18

CDK8 IC50 potency

CDK8-IN-18 (also known as ZINC584617986 and compound BRD‑2299) is a synthetic small‑molecule inhibitor of cyclin‑dependent kinase 8 (CDK8) that concurrently modulates CDK19. The compound is described as a potent and selective CDK8 inhibitor in patent literature filed by The Broad Institute, Inc.

Molecular Formula C18H17N5O
Molecular Weight 319.37
CAS No. 1879980-97-8
Cat. No. B606572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCDK8-IN-18
CAS1879980-97-8
SynonymsZINC584617986;  ZINC-584617986;  ZINC 584617986;  CDK8-IN-18;  CDK8IN18;  CDK8 IN 18;  CDK8IN-18;  CDK8 IN-18;  CDK8-IN18;  CDK8 IN18
Molecular FormulaC18H17N5O
Molecular Weight319.37
Structural Identifiers
SMILESO=C(C1=CC2=C(NN=C2CC3=CC4=C(N(C)N=C4)C=C3)C=C1)NC
InChIInChI=1S/C18H17N5O/c1-19-18(24)12-4-5-15-14(9-12)16(22-21-15)8-11-3-6-17-13(7-11)10-20-23(17)2/h3-7,9-10H,8H2,1-2H3,(H,19,24)(H,21,22)
InChIKeyZKGWDQMQMQRGLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CDK8-IN-18 (CAS 1879980-97-8) Inhibitor Classification and Core Characteristics for Research Procurement


CDK8-IN-18 (also known as ZINC584617986 and compound BRD‑2299) is a synthetic small‑molecule inhibitor of cyclin‑dependent kinase 8 (CDK8) that concurrently modulates CDK19 [1]. The compound is described as a potent and selective CDK8 inhibitor in patent literature filed by The Broad Institute, Inc. and its collaborators [2]. With a molecular formula of C₁₈H₁₇N₅O and a molecular weight of 319.36 Da, CDK8-IN-18 represents a structurally compact indazole‑carboxamide scaffold that serves as a chemical probe for studying CDK8‑mediated transcriptional regulation and inflammatory signaling pathways [1].

Why CDK8-IN-18 Cannot Be Interchanged with Other In‑Class CDK8 Inhibitors Without Quantitative Justification


Although multiple CDK8 inhibitors are commercially available, they span an extraordinarily wide potency range—from low‑nanomolar to high‑micromolar IC₅₀ values—and exhibit divergent selectivity profiles against CDK19, CDK family members, and off‑target kinases [1]. CDK8-IN-18 occupies a distinct region of this pharmacological space with an IC₅₀ of 43 μM and a reported dual CDK8/CDK19 modulation character [1]. Substituting CDK8-IN-18 with a more potent congener such as MSC2530818 (IC₅₀ = 2.6 nM) or a structurally unrelated Type‑II inhibitor would alter the degree of target engagement, transcriptional output, and selectivity fingerprint, thereby compromising experimental reproducibility and comparability across studies .

Quantitative Differentiation Evidence for CDK8-IN-18 Against Closest Analogs and In‑Class Candidates


CDK8 Enzymatic Potency Comparison: CDK8-IN-18 Occupies a Low‑Nanomolar to Micromolar Potency Gap Relative to Clinical‑Stage and Advanced‑Lead CDK8 Inhibitors

CDK8-IN-18 inhibits CDK8 with an IC₅₀ of 43 μM (43,000 nM) [1]. This value places it approximately 16,500‑fold weaker than MSC2530818 (IC₅₀ = 2.6 nM) and roughly 1,700‑fold weaker than CDK8-IN-19 (IC₅₀ = 25.08 nM) . Among commonly referenced CDK8 inhibitors, CDK8-IN-18 is one of the least potent, which can be advantageous in experimental designs requiring incomplete target suppression rather than full catalytic inhibition.

CDK8 IC50 potency biochemical assay kinase inhibition

Dual CDK8/CDK19 Modulation Profile Differentiates CDK8-IN-18 from Isoform‑Exclusive Inhibitors

Vendor technical datasheets consistently describe CDK8-IN-18 as a CDK8 inhibitor that also modulates CDK19 . While quantitative CDK19 IC₅₀ data are not publicly available for this compound, the explicit dual‑modulation claim distinguishes it from inhibitors such as MSC2530818, which is reported as having excellent kinase selectivity and is not characterized as a CDK19 modulator . CDK8 and CDK19 share 91.8% structural similarity and can exhibit functional redundancy; compounds that engage both paralogs may produce different transcriptional outcomes than paralog‑selective agents [1].

CDK19 dual inhibition selectivity isoform profiling transcriptional CDKs

Structural Scaffold Differentiation: CDK8-IN-18 is a Compact Indazole‑Carboxamide Distinct from Type‑II Inhibitors and Macrocyclic Chemotypes

CDK8-IN-18 (ZINC584617986) is an N‑methyl‑3‑[(1‑methyl‑1H‑indazol‑5‑yl)methyl]‑1H‑indazole‑5‑carboxamide with a molecular weight of 319.36 Da . This scaffold is structurally distinct from the Type‑II inhibitors such as those derived from sorafenib (exhibiting DMG‑out binding mode) [1], as well as from the oxindole‑core inhibitors and the cortistatin A analog BRD6989 [2]. The compact indazole‑based architecture of CDK8-IN-18 offers a distinct intellectual property position and may present different physicochemical properties (e.g., solubility, permeability) relevant to assay compatibility, although head‑to‑head data are lacking.

chemotype scaffold indazole virtual screening ZINC584617986

CDK8-IN-18 Exhibits a Micromolar Potency Profile Suited for Immunomodulatory and Inflammation Phenotyping Screens Where Potent Inhibitors Cause Complete Pathway Suppression

The originating patent (WO2018027082A1) explicitly claims methods for increasing IL‑10 production, enhancing Treg cell differentiation, and treating inflammatory and autoimmune diseases using CDK8 inhibitors including CDK8-IN-18 [1]. The compound's IC₅₀ of 43 μM distinguishes it from more potent CDK8/19 inhibitors such as SEL120‑34A (CDK8 IC₅₀ = 4.4 nM) [2] and TCS9725 (CDK8 IC₅₀ = 403.6 nM) [3]. In phenotypic screens for immunomodulation, intermediate‑potency inhibitors like CDK8-IN-18 may enable the identification of therapeutic windows where partial CDK8 inhibition is sufficient to elicit functional responses (e.g., IL‑10 upregulation, Treg expansion) without the cytotoxicity or complete transcriptional silencing associated with highly potent catalytic inhibitors [1][4].

inflammation IL-10 immunomodulation Treg phenotypic screening

Optimal Research Scenarios for Procuring CDK8-IN-18 Based on Verified Differentiation Evidence


Partial CDK8 Inhibition in Inflammatory and Autoimmune Phenotypic Screens

When a screening campaign requires sub‑maximal CDK8 catalytic inhibition to avoid complete transcriptional silencing—for example, to measure IL‑10 upregulation or Treg differentiation without triggering cytotoxicity—CDK8-IN-18 (IC₅₀ = 43 μM) provides a graded inhibition profile that ultra‑potent inhibitors like MSC2530818 (IC₅₀ = 2.6 nM) or SEL120‑34A (IC₅₀ = 4.4 nM) cannot replicate [1]. The compound's patent‑documented association with immunomodulatory endpoints makes it a directly relevant tool for inflammatory bowel disease or transplantation‑related immunosuppression models [1].

Chemical Probe for Dual CDK8/CDK19 Engagement Studies

For experiments investigating the transcriptional Mediator kinase module where functional redundancy between CDK8 and CDK19 must be addressed, CDK8-IN-18's vendor‑documented dual CDK8/CDK19 modulation character distinguishes it from CDK8‑exclusive inhibitors . Although quantitative CDK19 IC₅₀ values are not publicly reported, the explicit dual‑target label provides a rationale for selecting this compound over paralog‑selective alternatives when both kinases are hypothesized to contribute to the biological readout .

Scaffold‑Hopping and Structure–Activity Relationship (SAR) Starting Point

Medicinal chemistry teams pursuing novel CDK8 inhibitor series can utilize CDK8-IN-18 (MW 319.36, indazole‑carboxamide scaffold) as a structurally compact and chemically tractable starting point that is orthogonal to the sorafenib‑derived Type‑II inhibitors and oxindole‑core chemotypes dominating the literature [2]. Its origin as a virtual screening hit (ZINC584617986) and its presence in ChEMBL (CHEMBL3775576) facilitate computational modeling and hit‑expansion efforts .

Negative Control or Low‑Potency Reference in CDK8 Assay Validation

Because CDK8-IN-18 exhibits an IC₅₀ approximately three orders of magnitude higher than lead‑series CDK8 inhibitors (e.g., CDK8-IN-15 at 57 nM, CDK8-IN-19 at 25.08 nM), it can serve as a low‑potency reference compound for validating biochemical or cellular CDK8 assays, establishing dynamic range upper boundaries, or benchmarking the sensitivity of new assay formats .

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